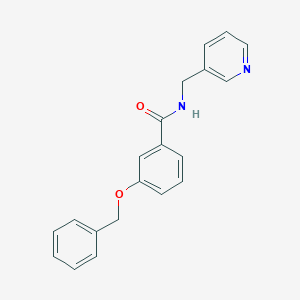![molecular formula C12H13FN6OS B239839 4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)
4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a promising candidate for future research and development.
Wirkmechanismus
The exact mechanism of action of 4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and physiological effects:
Studies have shown that 4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide can significantly reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes in various tissues and cells. It has also been shown to reduce pain and inflammation in animal models of various inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new drugs based on the structure of 4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide for the treatment of various inflammatory and pain-related disorders.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases such as cancer and neurodegenerative disorders.
4. Development of new synthetic methods for the production of this compound to improve its yield and purity.
In conclusion, 4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is a promising compound with potential applications in various fields of scientific research. Its unique mechanism of action and potent anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential for the treatment of other diseases.
Synthesemethoden
The synthesis of 4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide involves the reaction of 4-fluorobenzoyl chloride with 2-propyl-5-amino-1H-tetrazole-1-carbothioamide in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders.
Eigenschaften
Produktname |
4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide |
|---|---|
Molekularformel |
C12H13FN6OS |
Molekulargewicht |
308.34 g/mol |
IUPAC-Name |
4-fluoro-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H13FN6OS/c1-2-7-19-17-11(16-18-19)15-12(21)14-10(20)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H2,14,15,17,20,21) |
InChI-Schlüssel |
MYPOTGBZOJBPJW-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)
![N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B239758.png)

![2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239760.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239767.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)
![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)